molecular formula C12H14FNO2 B2596362 1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid CAS No. 1038747-37-3

1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid

Cat. No.: B2596362
CAS No.: 1038747-37-3
M. Wt: 223.247
InChI Key: XCRPHXSBEXPDQI-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various applications in scientific research and industry.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with pyrrolidine derivatives would depend on the specific compound and its properties. It’s important to note that while some pyrrolidine derivatives have shown promising biological activities, they may also have undesirable side effects or toxicities .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one of the important heterocyclic compounds containing five-membered nitrogen atoms, and it continues to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . Therefore, the future directions in this field may involve the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl bromide and pyrrolidine-2-carboxylic acid.

    Reaction Conditions: The reaction between 2-fluorobenzyl bromide and pyrrolidine-2-carboxylic acid is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Industrial Production: For large-scale industrial production, the reaction is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in medicinal chemistry and drug development.

Comparison with Similar Compounds

1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxylic Acid: Lacks the fluorophenyl group, resulting in different chemical and biological properties.

    2-Fluorobenzylamine: Contains the fluorophenyl group but lacks the pyrrolidine ring, leading to different reactivity and applications.

    N-[(2-fluorophenyl)methyl]pyrrolidine: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.

The unique combination of the fluorophenyl group and the pyrrolidine ring in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-2,4-5,11H,3,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRPHXSBEXPDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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